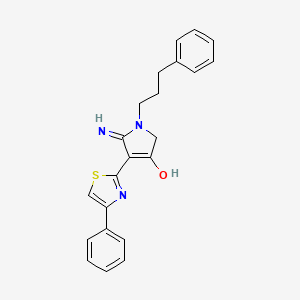

5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Description

Properties

Molecular Formula |

C22H21N3OS |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

5-imino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |

InChI |

InChI=1S/C22H21N3OS/c23-21-20(22-24-18(15-27-22)17-11-5-2-6-12-17)19(26)14-25(21)13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12,15,23,26H,7,10,13-14H2 |

InChI Key |

GYQYCJWHRFXDRA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=N)N1CCCC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiazolyl Group: This step may involve the reaction of the pyrrolone intermediate with a thiazole derivative under conditions that promote nucleophilic substitution.

Addition of the Phenylpropyl Group: This can be done through a Friedel-Crafts alkylation reaction.

Amination: The final step involves introducing the amino group, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiazole ring.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolone core.

Substitution: The phenyl rings and the thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxylated compound.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science: It may serve as a building block for advanced materials with specific electronic or optical properties.

Biology and Medicine

Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

Biological Probes: It can be used in the development of probes for studying biological processes.

Industry

Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties.

Dye and Pigment Production: Its aromatic structure makes it suitable for use in dyes and pigments.

Mechanism of Action

The mechanism of action of “5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thiazole and pyrrolone moieties could play a role in binding to the target site, while the phenylpropyl group might influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Observations :

- Core Heterocycles: The target’s pyrrol-3-one core differs from pyrazole (fipronil/ethiprole) and pyridinone () systems, influencing electronic properties and binding interactions.

Electronic and Physicochemical Property Analysis

Table 2: Hypothetical Electronic Properties Using Computational Methods

Methodological Approaches for Comparative Analysis

Spectroscopic Elucidation : NMR and UV-Vis (as in ) could confirm structural integrity and tautomeric states of the target compound .

Lumping Strategy : Grouping the target with phenylthiazole or pyrrolone-containing compounds () could streamline property prediction in drug design or environmental studies .

Q & A

Q. What are the recommended purification methods for synthesizing this compound, and how do solvent systems impact yield and purity?

The compound can be purified via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol/methanol, depending on intermediate solubility . Solvent polarity must be optimized to prevent co-elution of byproducts. For instance, reports a 46% yield after recrystallization, while achieved 63% using similar methods but with phenol derivatives, highlighting the role of solvent selection in yield optimization .

Q. How should researchers characterize the compound’s structure, and what spectroscopic techniques are most reliable?

Use a combination of NMR, NMR, FTIR, and HRMS for structural confirmation. For example, NMR in resolved aromatic protons at δ 7.2–7.8 ppm, while FTIR confirmed carbonyl stretches near 1680 cm. HRMS validated the molecular ion [M+H] at 386.1232 (calculated 386.1081), ensuring accuracy .

Q. What synthetic routes are available for introducing the 4-phenylthiazole moiety?

The thiazole ring can be synthesized via cyclization of thiourea derivatives or coupling reactions. describes refluxing intermediates with chloranil in xylene for 25–30 hours to form heterocyclic systems, while uses acetylacetone and aryl aldehydes under acidic conditions .

Advanced Research Questions

Q. How can conflicting spectral data or low yields be troubleshooted during synthesis?

Low yields (<50%) may arise from incomplete cyclization or side reactions. addressed this by adjusting reaction times (40–48 hours) and temperatures (–20°C to –15°C) for diazomethane-mediated steps . Contradictory NMR signals (e.g., overlapping peaks) may require advanced techniques like 2D NMR or deuterated solvents for resolution .

Q. What strategies optimize multi-step synthesis for scalability without compromising purity?

Implement stepwise monitoring via TLC or HPLC to isolate intermediates. achieved 63% yield in a phenol derivative synthesis by isolating intermediates via NaOH washes and drying over anhydrous NaSO. Scale-up should prioritize solvent recovery (e.g., rotary evaporation) and avoid hygroscopic reagents .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

demonstrated that substituting the 4-chlorophenyl group with a 4-hydroxyphenyl group increased solubility and bioactivity (63% yield vs. 46%). Computational modeling (e.g., DFT) can predict electronic effects of substituents on the pyrrolone core, while in vitro assays validate pharmacological targets .

Q. What comparative methodologies assess the efficiency of divergent synthetic routes?

Use metrics like atom economy, step count, and overall yield. For example, ’s route required 3 steps (48% yield) versus ’s 5-step route (58% yield). Green chemistry principles (e.g., solvent-free reactions) may further differentiate routes .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.